5-Methylspiro[chroman-2,4'-piperidine] hydrochloride

Catalog No.
S12310984
CAS No.
M.F
C14H20ClNO
M. Wt
253.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methylspiro[chroman-2,4'-piperidine] hydrochlori...

Product Name

5-Methylspiro[chroman-2,4'-piperidine] hydrochloride

IUPAC Name

5-methylspiro[3,4-dihydrochromene-2,4'-piperidine];hydrochloride

Molecular Formula

C14H20ClNO

Molecular Weight

253.77 g/mol

InChI

InChI=1S/C14H19NO.ClH/c1-11-3-2-4-13-12(11)5-6-14(16-13)7-9-15-10-8-14;/h2-4,15H,5-10H2,1H3;1H

InChI Key

CUPMMXCQGGBYBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC3(CCNCC3)OC2=CC=C1.Cl

5-Methylspiro[chroman-2,4'-piperidine] hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which integrates a chroman moiety with a piperidine ring. The molecular formula for this compound is C₁₃H₁₈ClN₁O, and it has a molecular weight of approximately 239.74 g/mol. The compound features a piperidine ring fused to a chroman structure, making it a member of the spirocyclic compounds, which are known for their diverse biological activities and potential therapeutic applications. This compound is recognized for its potential in medicinal chemistry due to its unique structural properties that may confer specific biological functions.

Typical of both piperidine derivatives and chroman compounds. Notably, piperidine derivatives are often utilized in the formation of enamines from ketones, which can subsequently participate in alkylation reactions. Additionally, the presence of the chlorohydrochloride group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles under suitable conditions. The reactivity of the chroman portion can also lead to electrophilic aromatic substitutions or oxidation reactions.

Research indicates that compounds related to 5-Methylspiro[chroman-2,4'-piperidine] hydrochloride exhibit significant biological activities. For instance, similar spiropiperidine derivatives have been shown to act as delta opioid receptor agonists, suggesting potential applications in pain management and treatment of neuropathic pain . These compounds may also interact with other G-protein coupled receptors, indicating a broader spectrum of biological effects that could be explored for therapeutic uses.

The synthesis of 5-Methylspiro[chroman-2,4'-piperidine] hydrochloride typically involves multi-step synthetic pathways. One common approach includes:

  • Formation of the Chroman Moiety: This can be achieved via cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
  • Piperidine Ring Formation: The piperidine component can be synthesized through hydrogenation of pyridine derivatives or by cyclization of suitable precursors.
  • Spiro Connection: The final step involves the coupling of the chroman and piperidine components to form the spiro structure, often facilitated by acid-catalyzed reactions or using coupling agents.
  • Hydrochloride Salt Formation: The hydrochloride salt is typically formed by treating the base form of the compound with hydrochloric acid.

Due to its unique structural characteristics, 5-Methylspiro[chroman-2,4'-piperidine] hydrochloride has potential applications in pharmaceuticals, particularly in developing analgesics or other central nervous system-active agents. Its ability to interact with opioid receptors suggests it could be beneficial in treating pain-related conditions. Furthermore, its structural analogs may serve as scaffolds for designing new drugs targeting various biological pathways.

Interaction studies involving 5-Methylspiro[chroman-2,4'-piperidine] hydrochloride primarily focus on its binding affinity to various receptors, particularly delta opioid receptors. Such studies are crucial for understanding the pharmacodynamics of this compound and its potential therapeutic effects. In vitro assays can be conducted to assess receptor binding and activity, while in vivo studies may evaluate analgesic efficacy and safety profiles.

Several compounds share structural similarities with 5-Methylspiro[chroman-2,4'-piperidine] hydrochloride. These include:

Compound NameSimilarity ScoreNotable Features
Spiro[isochroman-1,4'-piperidine] hydrochloride0.79Features an isochroman structure; potential analgesic effects .
(R)-Chroman-2-ylmethanamine hydrochloride0.81Contains a chroman moiety; used in neurological studies .
4-(3-Methoxybenzyl)piperidine hydrochloride0.82Exhibits psychoactive properties; used in cognitive enhancement research .
3H-Spiro[isobenzofuran-1,4'-piperidine]0.78Related structure with potential CNS activity .

These compounds demonstrate varying degrees of biological activity and therapeutic potential but differ in their specific receptor interactions and pharmacological profiles. The uniqueness of 5-Methylspiro[chroman-2,4'-piperidine] lies in its specific combination of chroman and piperidine structures, which may lead to distinct pharmacological properties compared to its analogs.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

253.1233420 g/mol

Monoisotopic Mass

253.1233420 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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